molecular formula C21H16O4 B14925691 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B14925691
M. Wt: 332.3 g/mol
InChI Key: BVAZKAKOPLLMDY-FMIVXFBMSA-N
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Description

3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is usually stirred at room temperature or under reflux conditions until the desired product precipitates out .

Chemical Reactions Analysis

3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3).

Scientific Research Applications

3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and regulation. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-(4-phenylphenyl)prop-2-enoyl]pyran-2-one

InChI

InChI=1S/C21H16O4/c1-14-13-19(23)20(21(24)25-14)18(22)12-9-15-7-10-17(11-8-15)16-5-3-2-4-6-16/h2-13,23H,1H3/b12-9+

InChI Key

BVAZKAKOPLLMDY-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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